molecular formula C7H12N4O B1436793 5,6-Diamino-2-isopropylpyrimidin-4-ol CAS No. 52403-08-4

5,6-Diamino-2-isopropylpyrimidin-4-ol

Cat. No. B1436793
CAS RN: 52403-08-4
M. Wt: 168.2 g/mol
InChI Key: IJLVNMMEVNOQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-2-isopropylpyrimidin-4-ol is a chemical compound with the molecular formula C7H12N4O . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of pyrimidines, including 5,6-Diamino-2-isopropylpyrimidin-4-ol, involves various methods. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The synthesis of pyrimidines is described in numerous methods .


Molecular Structure Analysis

The molecular structure of 5,6-Diamino-2-isopropylpyrimidin-4-ol consists of seven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom . The average mass is 168.2 Da .

Scientific Research Applications

Cancer Therapy and DNA Repair Inhibition

5,6-Diamino-2-isopropylpyrimidin-4-ol derivatives, especially mercaptopyrimidine derivatives, have shown significant potential in cancer therapy. These compounds inhibit DNA Ligase IV, a crucial enzyme in the nonhomologous end joining (NHEJ) pathway of DNA repair. Inhibition of this pathway is a promising strategy for targeting cancer cells. Derivatives like SCR7, synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol, have demonstrated enhanced efficacy in inhibiting end joining and increasing cytotoxicity in cancer cells (Ray et al., 2022).

Antiviral Activity

Some pyrimidine derivatives, including those synthesized from 5,6-diamino-2-isopropylpyrimidin-4-ol, have shown significant antiviral activities. These compounds inhibit enzymes crucial for the life cycle of various viruses, including HIV. For instance, carbocyclic analogues of pyrimidine nucleosides have emerged as potent and selective anti-HIV agents (Vince & Hua, 1990).

Antimicrobial Applications

Certain pyrimidine derivatives, including those based on 5,6-diamino-2-isopropylpyrimidin-4-ol, exhibit antimicrobial properties. They inhibit the growth of various microorganisms by interfering with their metabolic pathways. This includes actions against bacteria like Escherichia coli and Streptococcus faecalis (Roy, Ghosh, & Guha, 1961).

Chemical Sensing and Logic Gate Applications

Pyrimidine derivatives, including those synthesized from 5,6-diamino-2-isopropylpyrimidin-4-ol, have been used in developing chemical sensors and logic gates. These sensors can detect specific ions and molecules, demonstrating applications in chemical analysis and electronic device technologies (Yadav & Singh, 2018).

Enhanced Drug Delivery Systems

Innovations in drug delivery systems using 5,6-diamino-2-isopropylpyrimidin-4-ol derivatives, like SCR7, have shown improved efficacy against cancer. Encapsulation in specific carriers like Pluronic copolymer micelles has been found to enhance the drug's bioavailability and effectiveness in cancer treatment (John et al., 2015).

properties

IUPAC Name

4,5-diamino-2-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3(2)6-10-5(9)4(8)7(12)11-6/h3H,8H2,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLVNMMEVNOQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-2-isopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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